molecular formula C14H12ClN3O4 B4277327 2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide

Cat. No.: B4277327
M. Wt: 321.71 g/mol
InChI Key: XSNMWHQLVCVAEI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a nitro-substituted pyridinyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Nitration of Pyridine: The pyridine ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The phenoxyacetic acid intermediate is then coupled with the nitrated pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the nitro group, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group on the phenoxy ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or nitroso compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide: Similar compounds may include other phenoxyacetamide derivatives with different substituents on the phenoxy or pyridinyl rings.

Uniqueness

    Structural Features: The specific combination of a chloro-substituted phenoxy group and a nitro-substituted pyridinyl group linked by an acetamide moiety may confer unique properties, such as enhanced biological activity or specific chemical reactivity.

This article provides a general overview based on typical information about similar compounds For detailed and accurate information, consulting specific scientific literature or databases is recommended

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-9-6-11(3-4-12(9)15)22-8-14(19)17-13-5-2-10(7-16-13)18(20)21/h2-7H,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNMWHQLVCVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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